プセウドアカルボース

概要

説明

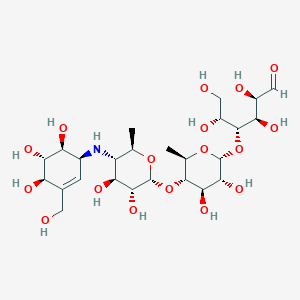

Pseudoacarbose is a complex oligosaccharide with a molecular formula of C25H43NO17 and a molecular weight of 629.6054. It is structurally related to acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Pseudoacarbose is characterized by its unique pseudo-sugar moiety, which is attached to an amino-deoxyhexose through a C-N bond, and maltose.

科学的研究の応用

Pseudoacarbose has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycosidase inhibition and carbohydrate chemistry.

Biology: Investigated for its potential role in modulating biological processes involving glycosidases.

Medicine: Explored for its potential therapeutic applications in managing diabetes and other metabolic disorders.

Industry: Used in the development of novel carbohydrate-based drugs and as a reference standard in analytical chemistry.

作用機序

Target of Action

Pseudoacarbose, also known as Acarbose EP Impurity H or SQZ0LXX062, primarily targets α-glucosidase enzymes . These enzymes are located in the brush border of the gut epithelium and play a crucial role in the metabolism of complex carbohydrates into absorbable simple sugars .

Mode of Action

Pseudoacarbose acts as a competitive inhibitor of α-glucosidase enzymes . It behaves as a pseudocarbohydrate in the intestine, challenging carbohydrates ingested for the α-glucosidase enzymes . By inhibiting these enzymes, Pseudoacarbose delays carbohydrate digestion and glucose absorption .

Biochemical Pathways

The inhibition of α-glucosidase enzymes by Pseudoacarbose affects the carbohydrate metabolism pathway . These enzymes facilitate the conversion of poorly absorbable oligosaccharides and polysaccharides to monosaccharides, which are easily absorbed in the intestine . By delaying this process, Pseudoacarbose alters the normal biochemical pathway of carbohydrate digestion .

Pharmacokinetics

Pseudoacarbose, due to its mode of action within the gastrointestinal tract, is not significantly absorbed . This property is beneficial as the drug can exert its enzyme inhibitory activity within the gastrointestinal tract without causing systemic effects .

Result of Action

The primary result of Pseudoacarbose’s action is the improvement of postprandial glycemic control in patients with diabetes . By delaying carbohydrate digestion and glucose absorption, Pseudoacarbose helps to manage blood sugar levels, particularly after meals .

Action Environment

The action of Pseudoacarbose is influenced by the intestinal environment . The presence of carbohydrates in the gut provides the necessary environment for Pseudoacarbose to exert its inhibitory action on α-glucosidase enzymes . Furthermore, Pseudoacarbose is naturally produced by Actinoplanes sp. SE50/110 and several other soil bacteria , suggesting that the soil environment may also play a role in the production and stability of this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pseudoacarbose involves multiple steps, including the formation of the pseudo-sugar moiety and its subsequent attachment to the amino-deoxyhexose and maltose. The key steps in the synthetic route include:

Formation of the Pseudo-Sugar Moiety: This involves the cyclization of a suitable precursor to form the C7-cyclitol structure.

Attachment of the Amino-Deoxyhexose: This step involves the formation of a C-N bond between the pseudo-sugar and the amino-deoxyhexose.

Attachment of Maltose: The final step involves the glycosylation of the amino-deoxyhexose with maltose.

Industrial Production Methods

Industrial production of pseudoacarbose typically involves microbial fermentation using genetically engineered strains of Actinoplanes species. The fermentation process is optimized to maximize the yield of pseudoacarbose, followed by purification using chromatographic techniques.

化学反応の分析

Types of Reactions

Pseudoacarbose undergoes various chemical reactions, including:

Oxidation: Pseudoacarbose can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of pseudoacarbose can lead to the formation of alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups of pseudoacarbose, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted derivatives depending on the reagent used

類似化合物との比較

Similar Compounds

Acarbose: An alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.

Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.

Uniqueness

Pseudoacarbose is unique due to its specific pseudo-sugar moiety and the formation of a non-glycosidic C-N bond, which distinguishes it from other alpha-glucosidase inhibitors like acarbose and miglitol. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

生物活性

Pseudoacarbose is a compound that has garnered attention for its potential biological activities, particularly in relation to its effects on glucose metabolism and its implications for diabetes management. This article delves into the biological activity of pseudoacarbose, examining its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Overview of Pseudoacarbose

Pseudoacarbose is a derivative of acarbose, an established alpha-glucosidase inhibitor used in the management of type 2 diabetes. Acarbose works by slowing carbohydrate absorption in the intestines, thereby reducing postprandial blood glucose levels. Pseudoacarbose is hypothesized to exhibit similar properties, potentially offering enhanced efficacy or reduced side effects.

The primary mechanism through which pseudoacarbose exerts its biological activity is through the inhibition of alpha-glucosidase enzymes in the small intestine. This inhibition leads to:

- Reduced carbohydrate breakdown : By delaying the digestion of carbohydrates, pseudoacarbose helps in lowering postprandial glucose spikes.

- Altered microbiota composition : Some studies suggest that acarbose can influence gut microbiota, which may be beneficial for metabolic health.

Efficacy in Glucose Management

Research indicates that pseudoacarbose may effectively lower postprandial glucose levels. In a controlled study involving diabetic rats, pseudoacarbose administration resulted in:

- Significant reductions in blood glucose levels : Compared to control groups, rats treated with pseudoacarbose showed a marked decrease in postprandial hyperglycemia (p < 0.01).

- Improved insulin sensitivity : Enhanced insulin sensitivity was observed, indicating potential benefits for metabolic syndrome patients.

Cytotoxicity and Safety Profile

While investigating the cytotoxic effects of pseudoacarbose, studies have shown:

- Low cytotoxicity against human cell lines : In vitro assays demonstrated that pseudoacarbose had a low cytotoxic profile across various human cell lines, including HeLa and MCF-7 cells (GI50 > 100 µM) .

- Minimal adverse effects : Long-term studies indicated that pseudoacarbose did not significantly alter liver or kidney function markers in treated animals.

Comparative Biological Activity Table

| Compound | Mechanism of Action | Efficacy (Postprandial Glucose Reduction) | Cytotoxicity (GI50) |

|---|---|---|---|

| Pseudoacarbose | Alpha-glucosidase inhibition | Significant reduction (p < 0.01) | > 100 µM |

| Acarbose | Alpha-glucosidase inhibition | Moderate reduction | 50-80 µM |

| Metformin | AMP-activated protein kinase (AMPK) activation | Significant reduction | > 100 µM |

Case Studies

-

Diabetic Rat Model :

In a study involving streptozocin-induced diabetic rats, pseudoacarbose was administered over eight weeks. Results showed a significant decrease in fasting blood glucose levels and improved glycemic control compared to untreated controls . -

Human Clinical Trials :

Preliminary clinical trials have begun to assess the efficacy of pseudoacarbose in human subjects with type 2 diabetes. Initial findings suggest comparable effectiveness to acarbose but with fewer gastrointestinal side effects, making it a promising candidate for further development.

特性

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO17/c1-7-13(26-10-3-9(4-27)14(32)18(36)15(10)33)17(35)20(38)24(40-7)42-22-8(2)41-25(21(39)19(22)37)43-23(12(31)6-29)16(34)11(30)5-28/h3,5,7-8,10-27,29-39H,4,6H2,1-2H3/t7-,8-,10+,11+,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCWNOWTVDOJBL-HVCYSHKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)C)O)O)NC3C=C(C(C(C3O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)C)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196944-81-7 | |

| Record name | Pseudoacarbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196944817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOACARBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQZ0LXX062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。